1-(Methylsulfanyl)cyclopropane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-7-5(4-6)2-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRIBAFKFJDIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylsulfanyl Cyclopropane 1 Carbonitrile
Historical Evolution of Synthetic Approaches to Cyclopropyl (B3062369) Nitriles
The journey to synthesize complex cyclopropyl nitriles is built upon foundational discoveries in organic chemistry. Early methods for creating the cyclopropane (B1198618) ring, a structural motif found in numerous natural products and biologically active compounds, have been a subject of interest for decades. thieme-connect.deresearchgate.net Classical approaches, such as the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with a carbenoid, and transition-metal-catalyzed reactions of alkenes with diazo compounds, have been pivotal in forming the basic cyclopropane structure. nih.gov
The introduction of the nitrile group has its own rich history. The Letts nitrile synthesis, discovered by Edmund A. Letts in 1872, is a classic reaction that forms nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org This and other early methods laid the groundwork for incorporating the cyano group into various molecular frameworks, including the compact and strained cyclopropane ring. Over time, these foundational methods have been refined and adapted to create more complex and substituted cyclopropanes.
Contemporary Approaches to Cyclopropane Formation with Nitrile and Thioether Moieties
Modern organic synthesis provides a more direct and versatile toolkit for constructing molecules like 1-(Methylsulfanyl)cyclopropane-1-carbonitrile. These methods can be broadly categorized into cyclization reactions that build the ring and functional group interconversions that modify a pre-existing cyclopropane core.
Contemporary strategies often focus on building the substituted cyclopropane ring in a single or tandem sequence. A prominent method is the Michael-initiated ring closure (MIRC). nih.govrsc.org This approach involves the reaction of a nucleophile (a Michael donor) with an activated alkene (a Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring.
For the synthesis of nitrile-substituted cyclopropanes, this can involve the reaction of a compound like a 2-arylacetonitrile with an α-bromo-α,β-unsaturated nitrile in the presence of a base. nih.gov The reaction proceeds through a tandem Michael addition followed by an intramolecular cyclization. nih.govrsc.org While not directly reported for this compound, this methodology could be adapted by using appropriate precursors containing the methylsulfanyl group.
Table 1: Example of Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes via Michael-Initiated Ring Closure
| Reactant 1 (2-arylacetonitrile) | Reactant 2 (α-bromoennitrile) | Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| 2-(Pyridin-4-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 95 | >95:5 |
| 2-(p-Tolyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 92 | >95:5 |
| 2-(4-Chlorophenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 88 | >95:5 |
Data adapted from a study on dinitrile-substituted cyclopropanes, illustrating the efficiency of the MIRC approach. nih.gov
Another relevant contemporary method involves the formal [3+2]-cyclisation reactions. For instance, strained cyclic triphosphanes have been shown to react with nitriles in the presence of an acid to form five-membered rings. nih.gov While this produces a different heterocyclic system, the underlying principle of using nitriles in cyclization reactions is a key area of modern research.
An alternative to building the ring from scratch is to start with a molecule that already contains the cyclopropane core and then introduce the required functional groups. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk
A plausible synthetic route to this compound using FGI could start from 1,1-cyclopropanedimethanol. A synthetic pathway for a structurally related compound, 1-(mercaptomethyl)cyclopropaneacetic acid, provides a template for this approach. google.com
Sulfonylation: One of the primary alcohol groups of 1,1-cyclopropanedimethanol is selectively protected or converted into a good leaving group, such as a tosylate or mesylate.
Thiomethylation: The leaving group is then displaced by a methylthiolate nucleophile (CH₃S⁻) to introduce the methylsulfanyl group.
Conversion to Nitrile: The remaining primary alcohol is converted into a nitrile. This can be a two-step process involving oxidation to an aldehyde, followed by conversion to the nitrile, or a more direct conversion. A common method is to first convert the alcohol to a halide (e.g., using SOCl₂ or PBr₃) and then displace the halide with a cyanide salt (e.g., NaCN or KCN). vanderbilt.edu
A specific example from patent literature demonstrates a similar transformation where a 1-(hydroxymethyl)cyclopropyl intermediate is sulfonylated and then reacted with sodium cyanide to yield the corresponding nitrile. google.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern chemical synthesis places increasing emphasis on sustainability. The 12 principles of green chemistry provide a framework for designing environmentally benign processes. yale.edu The synthesis of cyclopropanes, including this compound, is evolving to incorporate these principles. thieme-connect.deresearchgate.netthieme-connect.com
Key green chemistry considerations include:
Safer Solvents: Reducing the use of hazardous organic solvents is a primary goal. yale.edu Research has explored cyclopropanation reactions in greener media like water or ionic liquids, or even under solvent-free conditions. researchgate.netthieme-connect.com For example, mechanochemical Simmons-Smith reactions, conducted by ball-milling, can proceed without bulk solvent. researchgate.net
Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. yale.edu Transition-metal and enzyme-based catalysts are central to many modern, efficient cyclopropanation reactions. nih.govrochester.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The development of highly reactive catalysts can enable reactions under milder conditions.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Addition and cycloaddition reactions are inherently more atom-economical than multi-step substitution sequences that generate byproducts.
Table 2: Application of Green Chemistry Principles to Cyclopropane Synthesis
| Green Chemistry Principle | Application in Cyclopropane Synthesis | Example |
|---|---|---|
| Prevention | Designing syntheses that produce minimal waste. | High-yield, atom-economical cycloaddition reactions. |
| Safer Solvents & Auxiliaries | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or no solvent. thieme-connect.com | Organocatalyzed enantioselective cyclopropanation in aqueous medium. thieme-connect.com |
| Design for Energy Efficiency | Using alternative energy sources or catalysts that allow for lower reaction temperatures. researchgate.net | Microwave-assisted or mechanochemical (ball-milling) reactions. researchgate.net |
| Catalysis | Employing catalysts (metal, organo-, bio-) to improve efficiency and reduce waste. yale.edu | Myoglobin-catalyzed asymmetric cyclopropanation. rochester.edu |
Optimization of Synthetic Pathways for Enhanced Yields and Stereocontrol
Optimizing a synthetic route involves maximizing the product yield and controlling the stereochemical outcome. For a molecule like this compound, which has a stereocenter, achieving high stereocontrol is critical, especially for pharmaceutical applications.
Significant advances have been made in the asymmetric synthesis of nitrile-substituted cyclopropanes. The use of chiral catalysts allows for the selective formation of one enantiomer over the other.
Biocatalysis: Engineered enzymes, such as myoglobin variants, have been successfully used to catalyze asymmetric cyclopropanation reactions. In one study, an engineered myoglobin catalyzed the reaction of various olefins with in situ generated diazoacetonitrile, affording nitrile-substituted cyclopropanes with exceptional levels of diastereoselectivity (up to >99.9% de) and enantioselectivity (up to >99.9% ee). rochester.edu
Chemcatalysis: Chiral transition-metal complexes are also powerful tools for stereocontrol. For example, dirhodium(II) catalysts ligated with chiral azetidines have been developed to provide significant diastereocontrol and high enantiocontrol in the formation of cis-cyclopropane products from the reaction of styrenes with diazo esters. nih.gov
Optimization of reaction conditions such as temperature, solvent, concentration, and the nature of the base or catalyst is crucial for maximizing yield. As shown in the Michael-initiated ring closure reactions, the choice of base and solvent can significantly impact the efficiency of the cyclization. nih.gov Systematic screening of these parameters is a standard part of developing a robust synthetic process.
Table 3: Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes using an Engineered Myoglobin Catalyst
| Olefin Substrate | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | 85 | >99 | >99 |
| 4-Methoxystyrene | 91 | >99 | >99 |
| 4-Chlorostyrene | 78 | >99 | >99 |
Data from a study on myoglobin-mediated carbene transfer, showcasing high stereocontrol. rochester.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(Mercaptomethyl)cyclopropaneacetic acid |
| 1,1-Cyclopropanedimethanol |
| 2-Arylacetonitrile |
| α-Bromo-α,β-unsaturated nitrile |
| Diazoacetonitrile |
| 2-(Pyridin-4-yl)acetonitrile |
| (Z)-2-bromo-3-phenylacrylonitrile |
| 2-(p-Tolyl)acetonitrile |
| 2-(4-Chlorophenyl)acetonitrile |
| Styrene |
| 4-Methoxystyrene |
Chemical Reactivity and Transformation of 1 Methylsulfanyl Cyclopropane 1 Carbonitrile
Reactivity Profiles of the Cyclopropyl (B3062369) Ring System within 1-(Methylsulfanyl)cyclopropane-1-carbonitrile
The cyclopropane (B1198618) ring is characterized by significant ring strain, which fundamentally influences its chemical reactivity, driving reactions that lead to ring-opening. nih.govnih.gov In the case of this compound, the substituents play a crucial role in defining the ring's reactivity. The nitrile group (-CN) is a potent electron-accepting group, while the methylsulfanyl group (-SCH₃) acts as an electron-donating group. This "donor-acceptor" substitution pattern polarizes the adjacent carbon-carbon bond of the cyclopropane ring, making it a versatile synthon for 1,3-zwitterionic intermediates upon activation. researchgate.net
This electronic arrangement renders the cyclopropane susceptible to ring-opening reactions initiated by various reagents. The inherent strain of the three-membered ring provides a thermodynamic driving force for these transformations, which can proceed through either polar (ionic) or radical pathways. nih.govchemrxiv.org In polar reactions, the polarized C-C bond is cleaved by nucleophiles or electrophiles. For instance, reactions with strong nucleophiles like thiophenolates can lead to regioselective ring-opening, where the nucleophile attacks one of the carbons of the activated bond. nih.govresearchgate.net The presence of both donor and acceptor groups not only enhances the reactivity towards nucleophiles but can also direct the attack to a specific position. researchgate.net Radical-mediated ring-opening is also a known pathway for functionalized cyclopropanes, particularly vinyl cyclopropanes, which can undergo 1,5-ring-opening upon addition of a radical species. researchgate.net
Table 1: Potential Ring-Opening Reactions of the Cyclopropyl Moiety
| Reaction Type | Typical Reagents | Expected Product Type |
|---|---|---|
| Nucleophilic Ring-Opening | Thiolates, Azides, Cyanides nih.govresearchgate.net | Methylene-extended Michael Adducts nih.gov |
| Lewis Acid-Catalyzed Annulation | Lewis Acids (e.g., TiCl₄), Dipolarophiles researchgate.netrsc.org | Cyclic Compounds (e.g., Cyclopentanes) |
| Radical Ring-Opening | Radical Initiators (e.g., AIBN), Radical Species researchgate.net | Acyclic Functionalized Alkanes |
Transformations Involving the Nitrile Functionality in this compound
The nitrile group is a highly versatile functional group in organic synthesis due to the polarized nature of its carbon-nitrogen triple bond, which renders the carbon atom electrophilic. researchgate.netopenstax.org This allows for a wide array of chemical transformations, including nucleophilic additions, reduction, and hydrolysis. researchgate.net
The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. openstax.org A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile leads to the formation of an intermediate imine anion, which upon aqueous hydrolysis, yields a ketone. openstax.orglibretexts.org This reaction pathway effectively converts the nitrile into a carbonyl group, providing a route to synthesize cyclopropyl ketones.
Similarly, other strong nucleophiles can add to the nitrile. For instance, the addition of hydride ions from reducing agents initiates the reduction of the nitrile to an amine. openstax.org The reaction with cysteine residues to form a thioimidate intermediate has also been studied for various nitriles, highlighting the group's reactivity toward biological nucleophiles. nih.gov The formation of N-silyl ketene (B1206846) imines from nitriles using silyl (B83357) triflates and a base represents another pathway where the nitrile acts as a precursor to a nucleophilic species for further reactions. richmond.edulookchem.com
Table 2: Nucleophilic Addition Reactions of the Nitrile Group
| Nucleophile Type | Reagents | Final Product (after workup) |
|---|---|---|
| Organometallic | 1. Grignard Reagent (R-MgX) 2. H₂O openstax.orglibretexts.org | Ketone |
| Hydride | 1. LiAlH₄ 2. H₂O openstax.org | Primary Amine |
| Thiol | Cysteine nih.gov | Thioimidate Intermediate |
The nitrile group can be completely reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during aqueous workup to yield the corresponding aminomethylcyclopropane derivative. openstax.org Other reducing systems, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been shown to reduce a wide variety of nitriles to primary amines in high yields. nih.govorganic-chemistry.org
Hydrolysis of the nitrile group provides a direct route to carboxylic acids. This transformation can be carried out under either acidic or basic conditions. openstax.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic nitrile carbon, leading to an imine anion. openstax.org Subsequent protonation and tautomerization yield an amide, which is then further hydrolyzed to a carboxylate salt. openstax.orglibretexts.org Acidification in a final step produces the carboxylic acid. openstax.org This pathway would convert this compound into 1-(methylsulfanyl)cyclopropane-1-carboxylic acid.
Table 3: Reduction and Hydrolysis of the Nitrile Moiety
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄ followed by H₂O workup openstax.orglibretexts.org | Primary Amine (-CH₂NH₂) |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat openstax.org | Carboxylic Acid (-COOH) |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ openstax.orglibretexts.org | Carboxylic Acid (-COOH) |
Reactions of the Thioether Moiety in this compound
The thioether (or sulfide) moiety (-SCH₃) provides another reactive center in the molecule, primarily through reactions involving the sulfur atom's lone pairs of electrons.
The sulfur atom in the thioether group can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone. nih.govnih.gov A variety of oxidizing agents can be employed for this transformation. For example, hydrogen peroxide (H₂O₂) is a common reagent for thioether oxidation, although the reaction can be slow under near-physiological conditions. nih.gov Other oxidants like molecular iodine or hypochlorite (B82951) are also effective. nih.govnih.gov The oxidation state of the sulfur significantly alters the electronic properties of the substituent, with sulfoxides and sulfones being strongly electron-withdrawing. This can, in turn, influence the reactivity of the other functional groups in the molecule.
Table 4: Oxidation of the Thioether Moiety
| Oxidation Level | Typical Oxidizing Agents | Product Functional Group |
|---|---|---|
| To Sulfoxide | H₂O₂, NaOCl, I₂ nih.govnih.gov | Methylsulfinyl (-S(O)CH₃) |
| To Sulfone | Excess strong oxidant (e.g., H₂O₂) nih.gov | Methylsulfonyl (-SO₂CH₃) |
The sulfur atom of a thioether is nucleophilic due to its available lone pairs of electrons. Consequently, it can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a sulfonium (B1226848) salt. nih.gov In this reaction, the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a new carbon-sulfur bond. The resulting product is a sulfonium salt, where the sulfur atom bears a positive charge and is bonded to three organic substituents. nih.gov These salts are themselves useful synthetic intermediates, capable of acting as electrophiles in various cross-coupling reactions. nih.gov
Table 5: Alkylation of the Thioether Moiety
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., CH₃I, R-Br) nih.gov | Sulfonium Salt [-S⁺(CH₃)R]X⁻ |
Concerted Reactions and Rearrangements Involving Multiple Functional Groups of this compound
There is currently no specific published research detailing the concerted reactions, such as sigmatropic or electrocyclic reactions, or rearrangements involving the simultaneous participation of the methylsulfanyl, cyano, and cyclopropane functionalities of this compound. The inherent strain of the cyclopropane ring, coupled with the electronic influence of the electron-withdrawing nitrile group and the sulfur-containing methylsulfanyl group, suggests a potential for unique reactivity under thermal or photochemical conditions. However, without experimental data, any discussion of potential reaction pathways, transition states, or product distributions would be purely speculative.
Stereoselective Transformations Derived from this compound
Similarly, there is a lack of specific studies on the stereoselective transformations originating from this compound. The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. The chiral center at the C1 position of the cyclopropane ring, once a reaction creates it or if the starting material is resolved, would make this compound a potentially valuable building block. However, the literature does not currently contain reports on diastereoselective or enantioselective reactions, such as asymmetric hydrolysis of the nitrile group, stereocontrolled additions to the cyclopropane ring, or transformations of the methylsulfanyl group that proceed with high levels of stereocontrol.
Due to the absence of specific research data for this compound in these areas, no detailed research findings or data tables can be provided at this time. Further experimental investigation is required to elucidate the chemical reactivity and potential for stereoselective transformations of this compound.
Mechanistic Investigations of Reactions Involving 1 Methylsulfanyl Cyclopropane 1 Carbonitrile
Elucidation of Reaction Pathways and Energy Landscapes
The elucidation of reaction pathways for 1-(methylsulfanyl)cyclopropane-1-carbonitrile would involve mapping the potential energy surface (PES) to identify the most favorable routes from reactants to products. The presence of both a π-donating methylsulfanyl group and a π-accepting cyano group on the same carbon atom polarizes the cyclopropane (B1198618) ring, making it susceptible to various modes of activation and ring-opening.
Key potential reaction pathways for this molecule include:
Nucleophilic Ring-Opening: The polarized nature of the C1-C2 and C1-C3 bonds, influenced by the geminal substituents, makes the cyclopropane ring susceptible to attack by nucleophiles. The attack would likely occur at one of the methylene (B1212753) carbons (C2 or C3), leading to the cleavage of a distal C-C bond and the formation of a stabilized carbanionic intermediate. The energy landscape for such a process would be characterized by the activation barrier for the initial nucleophilic attack and the relative stability of the resulting open-chain intermediate.
Electrophilic Ring-Opening: Conversely, electrophilic attack could occur, likely initiated at the nitrogen of the nitrile group or the sulfur of the methylsulfanyl group. However, a more characteristic reaction for D-A cyclopropanes is activation by a Lewis acid at the acceptor group, which enhances the electrophilicity of the cyclopropane ring and facilitates ring-opening.
Thermal or Photochemical Rearrangements: The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for rearrangement reactions. Under thermal or photochemical conditions, homolytic cleavage of a C-C bond could occur, leading to a diradical intermediate. The subsequent fate of this intermediate would dictate the final product structure, with possibilities including ring-expansion, fragmentation, or stereoisomerization. Computational studies on similar systems often reveal complex energy landscapes with multiple competing pathways and low-lying transition states.
Transition Metal-Catalyzed Reactions: Transition metals are well-known to activate and mediate the transformation of strained rings. Oxidative addition of a low-valent metal (e.g., Pd(0), Ni(0), Rh(I)) into one of the C-C bonds of the cyclopropane ring is a common mechanistic pathway. This would form a metallacyclobutane intermediate, which can then undergo various reactions such as reductive elimination, β-hydride elimination, or insertion of other molecules, leading to a diverse array of products. The energy landscape of these catalyzed reactions is often significantly different from the uncatalyzed pathways, with the metal catalyst providing a lower energy route to the desired products.
The energy landscape for these pathways is a multidimensional surface that relates the potential energy of the system to the geometric coordinates of the atoms. Stationary points on this surface—reactants, products, intermediates, and transition states—are of primary interest. Computational chemistry, particularly Density Functional Theory (T), is a powerful tool for mapping these landscapes and calculating the relative energies of these stationary points.
Kinetic Studies of Key Transformations of this compound
Kinetic studies are essential for quantifying the rates of chemical reactions and providing insight into the reaction mechanism. For key transformations of this compound, such as a nucleophile-induced ring-opening, kinetic experiments would aim to determine the reaction order with respect to each reactant, the rate constant, and the activation parameters (enthalpy and entropy of activation).
A hypothetical kinetic study of the reaction of this compound with a generic nucleophile (Nu⁻) could be designed as follows:
Monitoring Reaction Progress: The concentration of the starting material or product would be monitored over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography.
Determining Reaction Orders: A series of experiments would be conducted where the initial concentration of one reactant is varied while the others are kept constant. The effect on the initial reaction rate would reveal the order of the reaction with respect to that reactant.
Calculating the Rate Constant: Once the rate law is established (e.g., Rate = k[Cyclopropane]ᵃ[Nu⁻]ᵇ), the rate constant (k) can be calculated from the experimental data.
Measuring Activation Parameters: The reaction would be performed at different temperatures to determine the temperature dependence of the rate constant. This data can be used to construct an Arrhenius plot or an Eyring plot to calculate the activation energy (Ea), and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
The following interactive table illustrates the type of data that would be generated from such a kinetic study.
| Experiment | [Cyclopropane]₀ (M) | [Nu⁻]₀ (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
This is illustrative data. In this hypothetical example, doubling the concentration of the cyclopropane doubles the rate, suggesting a first-order dependence. Changing the nucleophile concentration has no effect on the rate, suggesting a zero-order dependence under these conditions, which might point to a rate-determining unimolecular step, such as slow ring-opening prior to nucleophilic attack.
These kinetic parameters provide valuable clues about the rate-determining step of the reaction. For example, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a bimolecular reaction.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are powerful methods for confirming a proposed reaction mechanism. Given the likely reactivity of this compound, several types of intermediates could be formed:
Carbanionic Intermediates: In nucleophilic ring-opening reactions, a carbanion would be formed. The stability of this intermediate would be influenced by the substituents. The nitrile group would be very effective at stabilizing an adjacent carbanion through resonance and inductive effects. Spectroscopic techniques such as low-temperature NMR could potentially be used to observe such transient species.
Carbocationic Intermediates: In electrophilic or acid-catalyzed ring-opening, a carbocationic intermediate might be formed. The stability of this cation would depend on its position relative to the electron-donating methylsulfanyl group and the electron-withdrawing nitrile group. Trapping experiments, where a nucleophile is added to intercept the intermediate, can provide evidence for their existence.
Diradical Intermediates: In thermal or photochemical reactions, a 1,3-diradical could be formed upon homolytic cleavage of a C-C bond. These highly reactive species are typically studied using techniques like flash photolysis coupled with transient absorption spectroscopy or by using chemical trapping agents.
Metallacyclic Intermediates: In transition metal-catalyzed reactions, the formation of metallacyclobutanes is a key step. These can sometimes be sufficiently stable to be isolated and characterized by X-ray crystallography or NMR spectroscopy, providing definitive proof of the oxidative addition step.
The characterization of these intermediates provides a snapshot of the reaction as it progresses along the reaction coordinate, offering invaluable information about the mechanism.
Transition State Analysis in this compound Reactivity
The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Its structure and energy determine the rate and selectivity of a chemical transformation. While transition states are fleeting and cannot be directly observed experimentally, their properties can be inferred from kinetic data and, more directly, modeled using computational chemistry.
For reactions involving this compound, transition state analysis would focus on:
Geometry of the Transition State: Computational modeling can predict the three-dimensional arrangement of atoms at the transition state. For a ring-opening reaction, this would reveal the extent of bond breaking and bond making, and whether the process is synchronous or asynchronous. For example, in a nucleophilic attack, the calculations would show the trajectory of the incoming nucleophile and the degree of C-C bond cleavage in the cyclopropane ring.
Activation Energy: The calculated energy difference between the reactants and the transition state (the activation barrier, ΔG‡) is directly related to the reaction rate. Comparing the activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism.
Vibrational Analysis: A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they pass through the transition state. This analysis confirms that the structure is indeed a true transition state and not a minimum on the potential energy surface.
The following table presents hypothetical calculated activation free energies (ΔG‡) for competing pathways in a reaction of a generic D-A cyclopropane, illustrating how computational analysis can distinguish between different mechanisms.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |
| Path A | Concerted Nucleophilic Attack and Ring-Opening | 22.5 |
| Path B | Stepwise mechanism via a zwitterionic intermediate | 28.1 |
| Path C | Transition Metal-Catalyzed Oxidative Addition | 15.3 |
This is illustrative data based on analogous systems. The lower activation energy for Path C would suggest that the transition metal-catalyzed route is significantly faster than the uncatalyzed pathways.
By analyzing the electronic structure and geometry of the transition state, chemists can understand the origins of chemical selectivity (e.g., regio- and stereoselectivity) and design catalysts or modify reaction conditions to favor a desired outcome.
Computational and Theoretical Studies of 1 Methylsulfanyl Cyclopropane 1 Carbonitrile
Electronic Structure and Bonding Analysis via Quantum Chemical Calculations
A thorough analysis of the electronic structure of 1-(Methylsulfanyl)cyclopropane-1-carbonitrile would involve quantum chemical calculations to determine the distribution of electrons within the molecule. This would include identifying the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity.
Bonding analysis, such as Natural Bond Orbital (NBO) analysis, would provide insights into the nature of the chemical bonds, atomic charges, and delocalization of electrons within the structure. This would help in understanding the interplay between the cyclopropane (B1198618) ring, the nitrile group, and the methylsulfanyl group.
Quantum Chemical Calculations for Conformational Preferences and Molecular Geometries
The conformational landscape of this compound could be explored using quantum chemical calculations. This would involve identifying all possible stable conformations (rotational isomers) and determining their relative energies to find the most stable geometry. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles for each conformer would be calculated and could be presented in a data table.
Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
|---|---|
| C-C (ring) bond length (Å) | Data not available |
| C-CN bond length (Å) | Data not available |
| C-S bond length (Å) | Data not available |
| S-CH3 bond length (Å) | Data not available |
| C-C-C (ring) bond angle (°) | Data not available |
Prediction of Reactivity and Regioselectivity through Computational Models
Computational models can predict the reactivity of this compound. Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as global hardness, softness, and electrophilicity index, could be calculated. Furthermore, local reactivity indicators like Fukui functions or the molecular electrostatic potential (MEP) map would help in predicting the most likely sites for nucleophilic or electrophilic attack, thus indicating the regioselectivity of its potential reactions.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box, one could study solvation effects and the local molecular environment.
Theoretical Insights into Mechanistic Pathways for this compound Reactions
For any proposed reaction involving this compound, quantum chemical calculations could be used to elucidate the detailed mechanistic pathways. This would involve locating the transition state structures connecting reactants to products and calculating the activation energies. The results would provide a theoretical understanding of the reaction kinetics and thermodynamics, helping to explain or predict experimental outcomes.
Applications of 1 Methylsulfanyl Cyclopropane 1 Carbonitrile As a Synthetic Building Block
Role in the Construction of Complex Organic Architectures
The cyclopropane (B1198618) motif is a recurring structural element in a multitude of natural products and biologically active molecules, prized for the conformational rigidity it imparts. rsc.orgmarquette.edu Synthetic intermediates like 1-(methylsulfanyl)cyclopropane-1-carbonitrile serve as powerful tools for introducing this three-membered ring or for participating in reactions that build more elaborate structures. The strategic use of such building blocks is a cornerstone of total synthesis, where complex targets are assembled from simpler, readily available precursors. nih.gov
Donor-acceptor cyclopropanes (DACs), the class to which this compound belongs, are particularly effective C3-synthons. researchgate.net Under Lewis acid catalysis, they can undergo formal [3+n] cycloadditions to construct various carbocyclic skeletons. researchgate.net For instance, the reaction of DACs with alkenes is a well-established method for the synthesis of cyclopentane (B165970) rings. researchgate.net This reactivity allows chemists to forge intricate polycyclic systems that are otherwise challenging to access. The bifunctional nature of these cyclopropanes enables divergent synthesis, where a single precursor can be elaborated into a diverse library of compounds, a valuable strategy in drug discovery. nih.govresearchgate.net
Table 1: Examples of Cycloaddition Reactions with Donor-Acceptor Cyclopropanes (DACs)
| Reaction Type | Reactant | Catalyst | Product Skeleton |
|---|---|---|---|
| Formal [3+2] Cycloaddition | Alkene | Lewis Acid (e.g., Sc(OTf)₃) | Cyclopentane |
| Formal [3+2] Cycloaddition | Thioketene | Sc(OTf)₃ | Tetrahydrothiophene |
This table represents typical reactivity for the class of donor-acceptor cyclopropanes.
Utility in Heterocyclic Synthesis
The construction of heterocyclic compounds from activated cyclopropane derivatives is a powerful strategy for preparing molecules of biological and structural interest. researchgate.netnih.gov Ring-expansion reactions of donor-acceptor cyclopropanes provide access to densely functionalized heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov
The reactivity of this compound makes it an excellent precursor for various heterocycles. For example, the formal [3+2] cycloaddition between donor-acceptor cyclopropanes and the C=S bond of thioketenes, catalyzed by scandium triflate (Sc(OTf)₃), selectively produces substituted tetrahydrothiophenes. researchgate.net This transformation highlights the ability to leverage the inherent strain and electronic properties of the cyclopropane ring to forge new carbon-heteroatom bonds and construct five-membered heterocyclic systems. The development of such methods is crucial for both diversity-oriented and target-oriented synthetic approaches. researchgate.netnih.gov
Precursor to Biologically Relevant Scaffolds and Chemical Probes
The cyclopropyl (B3062369) group is a "privileged" fragment in medicinal chemistry, frequently appearing in preclinical and clinical drug candidates. semanticscholar.org Its incorporation into a molecule can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. nih.gov Compounds like this compound are therefore valuable starting materials for the synthesis of novel therapeutic agents.
The ability to use this building block in multicomponent reactions (MCRs) further enhances its utility. nih.gov MCRs allow for the rapid and efficient assembly of complex, drug-like molecules in a single step, which is highly advantageous in the pharmaceutical industry. nih.gov The resulting molecular scaffolds can be screened for a wide range of biological activities, from anticancer to anti-inflammatory properties. nih.gov
Furthermore, the unique reactivity of this cyclopropane can be harnessed to develop chemical probes—small molecules designed to investigate biological processes. pitt.edu By attaching reporter groups or reactive functionalities, molecules derived from this compound can be used to study enzyme function, protein-protein interactions, and other complex biological pathways. pitt.edu
Table 2: Potential Biologically Relevant Scaffolds from Cyclopropane Precursors
| Precursor Type | Reaction | Resulting Scaffold | Potential Application |
|---|---|---|---|
| Phenylcyclopropane Carboxamide | Amide Coupling | Substituted Carboxamides | Anticancer, Anti-inflammatory nih.gov |
| Donor-Acceptor Cyclopropane | Cycloaddition | Polycyclic Systems | Drug Discovery Fragments nih.gov |
Application in Material Science Precursor Synthesis
While the primary applications of this compound are in organic and medicinal chemistry, its unique structure suggests potential utility in material science. The high degree of functionalization and the strained ring system can be exploited to synthesize novel monomers for polymerization or precursors for functional materials. americanelements.com The nitrile and methylsulfanyl groups offer sites for further chemical modification, allowing for the tuning of material properties.
For example, the cyclopropane ring can undergo ring-opening polymerization under specific catalytic conditions to yield polymers with unique backbone structures. The pendant nitrile and methylsulfanyl groups could then be used to cross-link polymer chains or to coordinate with metal ions, leading to materials with interesting electronic, optical, or mechanical properties. Although this area is less explored, the versatility of functionalized cyclopropanes as building blocks opens avenues for the design of new materials. americanelements.com
Development of Novel Reagents and Catalysts Utilizing this compound Scaffolding
The rigid, well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for the design of new reagents and catalysts. By strategically functionalizing the this compound core, it is possible to create chiral ligands for asymmetric catalysis or novel reagents for specific organic transformations.
The development of catalysts often relies on creating a precise spatial arrangement of functional groups around a central metal atom. The cyclopropane framework can serve as a rigid platform to hold coordinating groups (derived from or replacing the nitrile and methylsulfanyl moieties) in a fixed orientation. This can lead to highly selective catalysts for a variety of chemical reactions. While specific examples utilizing this compound are not extensively documented, the underlying principles of using rigid scaffolds like cyclopropanes for catalyst design are well-established in the field of organic synthesis. nih.gov
Future Research Directions and Emerging Opportunities for 1 Methylsulfanyl Cyclopropane 1 Carbonitrile
Exploration of Unconventional Reactivity Patterns and Chemical Space
The inherent ring strain of the cyclopropane (B1198618) core, combined with the electronic push-pull effect of the methylsulfanyl (donor) and nitrile (acceptor) groups, positions 1-(methylsulfanyl)cyclopropane-1-carbonitrile as a prime candidate for exploring unconventional reactivity. Donor-acceptor cyclopropanes are known to behave as versatile 1,3-dipole synthons under thermal or Lewis acid-catalyzed conditions, opening pathways to a variety of carbo- and heterocyclic structures. nih.gov Future research should focus on systematically investigating the reactivity of this compound with a diverse range of reaction partners.
Key areas for exploration include:
[3+2] Cycloaddition Reactions: Investigating reactions with various dipolarophiles such as alkenes, alkynes, and heterocumulenes could lead to the synthesis of novel five-membered rings. The influence of the methylsulfanyl group on the regioselectivity and stereoselectivity of these cycloadditions warrants detailed study.
Ring-Opening Reactions: The polarized nature of the C1-C2 bond suggests susceptibility to nucleophilic and electrophilic ring-opening. Exploring reactions with a wide array of nucleophiles (e.g., thiols, amines, indoles) and electrophiles could provide access to highly functionalized acyclic compounds that are otherwise difficult to synthesize. mdpi.com
Rearrangement Reactions: The strained ring system may be prone to novel rearrangement pathways under thermal, photochemical, or catalytic conditions. Investigating these potential transformations could unveil new and unexpected molecular skeletons.
A systematic study of these reactivity patterns will significantly expand the known chemical space accessible from this unique building block.
Development of Asymmetric Synthetic Routes to this compound Derivatives
The creation of stereochemically defined molecules is paramount in modern chemistry, particularly for applications in medicinal chemistry and materials science. As such, the development of asymmetric synthetic routes to chiral derivatives of this compound represents a significant and valuable research direction. While the parent molecule is achiral, the synthesis of substituted analogs with controlled stereochemistry at the cyclopropane ring is a key objective.
Future research in this area should leverage established and emerging asymmetric cyclopropanation methodologies:
Catalytic Asymmetric Cyclopropanation: The use of chiral transition metal catalysts (e.g., rhodium, copper, cobalt) in conjunction with suitable carbene precursors is a powerful strategy for enantioselective cyclopropanation. nih.govnih.gov Research should focus on designing and screening chiral ligands that can effectively control the stereochemical outcome of the reaction between an appropriate alkene and a sulfur- and nitrile-containing carbene equivalent.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, have emerged as effective tools for asymmetric synthesis. Their application to the Michael-initiated ring closure (MIRC) reaction of a suitable Michael acceptor and a sulfur- and nitrile-stabilized nucleophile could provide an alternative and metal-free route to enantioenriched derivatives.
Biocatalysis: Engineered enzymes, particularly heme proteins like myoglobin and cytochrome P450, have shown remarkable capabilities in catalyzing asymmetric cyclopropanation reactions. nih.govdigitellinc.comnih.gov Exploring the potential of these biocatalysts for the stereoselective synthesis of this compound derivatives could offer a green and highly efficient synthetic strategy.
The successful development of these asymmetric routes will be crucial for unlocking the full potential of this class of compounds in chiral applications. A novel strategy that combines chiral auxiliaries and substrate-directable reactions in a three-step sequence of aldol–cyclopropanation–retro-aldol reactions could also be explored for the stereoselective synthesis of enantiopure derivatives. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical transformations from the laboratory bench to larger-scale production necessitates the development of robust and scalable synthetic protocols. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including enhanced safety, improved reaction control, and higher throughput.
Future efforts should be directed towards integrating the synthesis of this compound and its derivatives into these modern synthetic platforms:
Continuous Flow Synthesis: The development of continuous flow processes for the key cyclopropanation step could enable the safe and efficient production of the target compound. Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for managing the heat generated in exothermic cyclopropanation reactions and for handling potentially hazardous reagents. krishisanskriti.orgnih.govanton-paar.commdpi.com A patent has been filed for a method using a microreactor to prepare 1-chloro-1'-chloroacetyl cyclopropane, indicating the feasibility of this approach for related structures. google.com
Automated Synthesis for Library Generation: The use of automated synthesis platforms would facilitate the rapid generation of a library of this compound derivatives with diverse substitution patterns. This would be invaluable for screening for biological activity or for exploring structure-property relationships in materials science.
By embracing these technologies, the accessibility of this compound class can be significantly enhanced, thereby accelerating its exploration and application.
Advanced Computational Methodologies for Prediction and Rational Design
Computational chemistry provides a powerful lens through which to understand and predict chemical reactivity and properties. Applying advanced computational methodologies to this compound can guide experimental efforts and accelerate the discovery of new applications.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the mechanisms of the unconventional reactivity patterns discussed in Section 7.1. nih.govacs.org By modeling reaction pathways and transition states, researchers can gain insights into the factors that control reactivity and selectivity, aiding in the rational design of new reactions. DFT can also be used to predict spectroscopic properties, which would be valuable for the characterization of new derivatives.
Molecular Modeling and Docking Studies: If derivatives of this compound are explored for biological applications, molecular modeling and docking studies can be used to predict their binding affinity and selectivity for specific protein targets. This can help to prioritize synthetic targets and to design molecules with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Models: For a library of derivatives, QSAR models can be developed to correlate their structural features with observed properties, such as reactivity or biological activity. These models can then be used to predict the properties of new, unsynthesized compounds, further guiding the design of molecules with desired characteristics.
The synergy between computational prediction and experimental validation will be crucial for the efficient and targeted development of this chemical scaffold.
Potential for Derivatization in Novel Material Applications and Supramolecular Chemistry
The unique combination of a polar nitrile group and a polarizable sulfur atom suggests that derivatives of this compound could find applications in materials science and supramolecular chemistry.
Future research could explore the following avenues:
Polymer Chemistry: The nitrile group can be a versatile handle for polymerization or for post-polymerization modification. Investigating the incorporation of this cyclopropane derivative into polymer backbones or as a pendent group could lead to new materials with interesting thermal, optical, or mechanical properties.
Supramolecular Assembly: The nitrile group is a well-known participant in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.netresearchgate.net The linear geometry of the cyano group can influence the packing of molecules in the solid state. wikipedia.org Exploring the self-assembly of appropriately functionalized derivatives could lead to the formation of novel supramolecular architectures, such as coordination polymers or liquid crystals. The ability of aryl nitriles to serve as both hydrogen-bond acceptors and modifiable organic groups in solid-state reactions opens up possibilities for post-synthetic modification of crystalline materials. nih.gov
Electronic Materials: The presence of sulfur and the strained cyclopropane ring might impart interesting electronic properties. Investigating the synthesis of conjugated systems incorporating this motif could lead to new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The exploration of these material-oriented applications represents a long-term but potentially high-impact research direction for this fascinating class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-(methylsulfanyl)cyclopropane-1-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions using carbene intermediates or transition-metal catalysis. For example, cyclopropanecarbonitrile derivatives are often prepared via [2+1] cycloaddition between alkenes and carbenes generated from diazo compounds . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and catalyst choice (e.g., Rh(II) complexes). Optimization requires monitoring by GC-MS or HPLC to assess intermediates and yields.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For cyclopropane derivatives, SC-XRD parameters such as bond angles (e.g., cyclopropane ring angles ~60°) and torsion angles are critical . Complementary techniques include / NMR to confirm substituent positions (e.g., methylsulfanyl and nitrile groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound is limited, analogous cyclopropane nitriles (e.g., 1-chlorocyclopropane-1-carbonyl chloride) require strict precautions:
- Use fume hoods to avoid inhalation of vapors (P261) .
- Wear nitrile gloves and eye protection (P262) due to potential skin/eye irritation .
- Store in sealed containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model the electron-withdrawing effects of the nitrile and methylsulfanyl groups. For example:
- The nitrile group increases electrophilicity at the cyclopropane carbon, favoring nucleophilic attack .
- Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD model to predict reaction pathways .
- Experimental validation involves kinetic studies (e.g., measurements) under varying conditions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Impurities such as unreacted starting materials or byproducts (e.g., dimerized cyclopropanes) require advanced separation techniques:
- GC-MS with cryogenic focusing enhances detection limits for volatile byproducts .
- HPLC-PDA at 220 nm identifies non-volatile impurities (e.g., sulfoxides from methylsulfanyl oxidation) .
- Quantitation via external calibration curves with internal standards (e.g., deuterated analogs) minimizes matrix effects .
Q. How do steric and electronic effects of the methylsulfanyl group influence the stability of the cyclopropane ring under acidic or basic conditions?
- Methodological Answer :
- Steric effects : The methylsulfanyl group’s bulkiness can hinder ring-opening reactions, as shown in comparative studies with smaller substituents (e.g., methyl vs. tert-butyl) .
- Electronic effects : The sulfur atom’s electron-donating resonance (+M effect) stabilizes the ring against electrophilic attack, whereas the nitrile’s electron-withdrawing effect (-I) increases ring strain. pH-dependent degradation studies (e.g., in HCl/NaOH) coupled with NMR kinetics reveal these competing effects .
Q. What strategies are employed to resolve contradictions in reported spectroscopic data for cyclopropane nitriles?
- Methodological Answer : Discrepancies in NMR or IR spectra often stem from solvent polarity or tautomerism. Best practices include:
- Standardized solvent systems (e.g., CDCl for NMR) .
- Variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
- Cross-validation with computational spectroscopy (e.g., Gaussian NMR predictions) .
Methodological Framework for Future Research
- Synthetic Optimization : Explore photochemical cyclopropanation to reduce reliance on metal catalysts .
- Toxicity Profiling : Conduct Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) to address data gaps in hazard identification .
- Applications in Medicinal Chemistry : Investigate its potential as a bioisostere for aromatic rings in drug design, leveraging its metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
